N-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a propyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the dichlorophenyl and propyl groups. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl moiety, where halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl moiety may play a crucial role in binding to the active site of enzymes, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Substituted Imidazole Derivatives: These compounds share structural similarities with the tetrazole ring and are known for their antimicrobial and antifungal activities.
2,4-Dichlorophenol Derivatives: These compounds contain the dichlorophenyl moiety and are used in the synthesis of herbicides and other agrochemicals.
Uniqueness
N-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of its structural features, including the tetrazole ring, dichlorophenyl group, and propyl chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H19Cl2N5O |
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Molecular Weight |
392.3g/mol |
IUPAC Name |
N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C18H19Cl2N5O/c1-2-9-25-18(22-23-24-25)21-11-13-3-7-16(8-4-13)26-12-14-5-6-15(19)10-17(14)20/h3-8,10H,2,9,11-12H2,1H3,(H,21,22,24) |
InChI Key |
FQDRWSDZTSEMFO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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